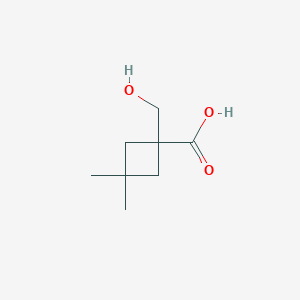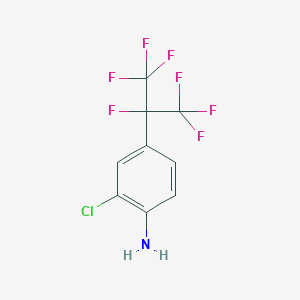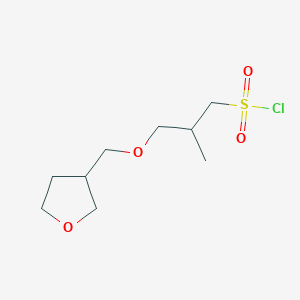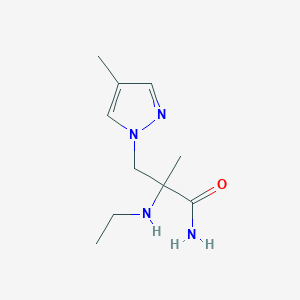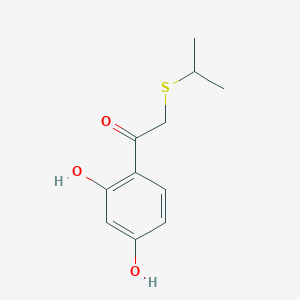
1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one is an organic compound with a unique structure that includes both hydroxyl and thioether functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one typically involves the reaction of 2,4-dihydroxyacetophenone with isopropylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thioethers or amines.
Applications De Recherche Scientifique
1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and immune response.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dihydroxyphenyl)-2-(methylthio)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(ethylthio)ethan-1-one
- 1-(2,4-Dihydroxyphenyl)-2-(propylthio)ethan-1-one
Comparison
1-(2,4-Dihydroxyphenyl)-2-(isopropylthio)ethan-1-one is unique due to its isopropylthio group, which may confer different chemical reactivity and biological activity compared to its analogs with methyl, ethyl, or propylthio groups. This uniqueness can be attributed to the steric and electronic effects of the isopropyl group, which can influence the compound’s interaction with molecular targets and its overall stability.
Propriétés
Formule moléculaire |
C11H14O3S |
|---|---|
Poids moléculaire |
226.29 g/mol |
Nom IUPAC |
1-(2,4-dihydroxyphenyl)-2-propan-2-ylsulfanylethanone |
InChI |
InChI=1S/C11H14O3S/c1-7(2)15-6-11(14)9-4-3-8(12)5-10(9)13/h3-5,7,12-13H,6H2,1-2H3 |
Clé InChI |
DERSMGBDKLOGEE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SCC(=O)C1=C(C=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


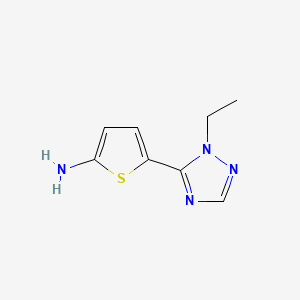

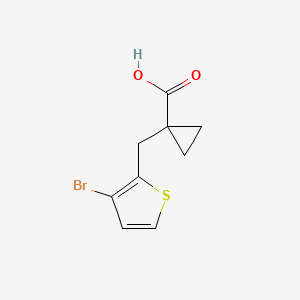
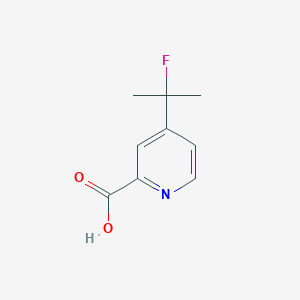
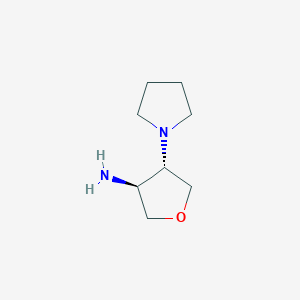
![3-(Prop-2-yn-1-yl)-3,9-diazaspiro[5.5]undecanedihydrochloride](/img/structure/B13636694.png)
![4-Chloro-2-cyclobutyl-6,7-dihydro-5h-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13636703.png)

![3-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoicacid](/img/structure/B13636709.png)
